molecular formula C11H16F3NO4 B1419401 (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid CAS No. 1212064-03-3

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1419401
CAS No.: 1212064-03-3
M. Wt: 283.24 g/mol
InChI Key: DIFRWCMZFYQBQP-RNFRBKRXSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for heterocyclic compounds containing multiple stereocenters and functional groups. The complete systematic name this compound incorporates several critical nomenclature elements that define the compound's structural identity. The pyrrolidine ring system serves as the parent heterocycle, with numerical locants indicating the positions of substituents and functional groups.

The stereochemical descriptors (3S,4S) specify the absolute configuration at carbon positions 3 and 4 of the pyrrolidine ring, following the Cahn-Ingold-Prelog priority rules. These descriptors are fundamental to distinguishing this specific stereoisomer from potential enantiomers or diastereomers. The systematic name further identifies the 2-methylpropan-2-yl group, commonly known in chemical literature as the tertiary-butyl moiety, which forms an oxycarbonyl linkage at the nitrogen position. The trifluoromethyl substituent at position 4 represents a highly electronegative functional group that significantly influences the compound's chemical properties.

The molecular formula C₁₁H₁₆F₃NO₄ corresponds to a molecular weight of 283.24 grams per mole, as documented across multiple chemical databases. The InChI (International Chemical Identifier) key DIFRWCMZFYQBQP-RNFRBKRXSA-N provides a unique computational identifier for database searches and chemical informatics applications. The SMILES (Simplified Molecular Input Line Entry System) notation CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(O)=O offers a linear representation of the molecular structure suitable for computational chemistry applications.

The compound's stereochemical complexity requires careful attention to the spatial arrangement of atoms around the chiral centers. The absolute configuration designation follows established nomenclature conventions where the (3S,4S) notation indicates specific three-dimensional orientations of substituents relative to the pyrrolidine ring plane. This stereochemical information is critical for understanding the compound's chemical behavior and potential interactions with biological systems.

Comparative Analysis of Alternative Naming Conventions in Literature

Scientific literature demonstrates considerable variation in naming conventions for this compound, reflecting different approaches to chemical nomenclature and varying levels of detail in stereochemical specification. The most commonly encountered alternative designation is (3S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, which employs the abbreviated "tert-butoxycarbonyl" terminology instead of the systematic "2-methylpropan-2-yl)oxycarbonyl" nomenclature. This variation represents a widely accepted shorthand notation that maintains chemical accuracy while providing brevity.

Database entries reveal additional naming variations that reflect different emphasis on structural elements or historical naming practices. The designation 1,3-pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester, (3S,4S)- appears in certain chemical databases and represents an alternative systematic approach that emphasizes the dicarboxylic acid nature of the parent structure. This nomenclature variation highlights the carboxylic acid functionality at position 3 while describing the protecting group as an ester derivative.

Commercial chemical suppliers often employ condensed naming conventions that prioritize practical identification over complete systematic nomenclature. The designation (3S,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid utilizes the abbreviated "Boc" terminology for the tert-butoxycarbonyl protecting group, representing common laboratory nomenclature. This abbreviated form is widely recognized in synthetic organic chemistry contexts where the Boc protecting group is frequently employed.

Chemical Abstract Service registry numbers provide additional identification mechanisms across naming variations. The primary CAS number 1808850-39-6 is consistently associated with this compound across multiple databases and commercial sources. Alternative CAS numbers, such as 1909288-71-6 for the hydrochloride salt form, demonstrate how different ionic forms of the same basic structure receive distinct registry numbers. This systematic approach ensures precise identification regardless of naming convention variations.

The following table summarizes the major naming conventions documented in chemical literature:

Naming Convention Source Type Stereochemical Detail Functional Group Emphasis
This compound Systematic IUPAC Complete Full systematic
(3S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Chemical databases Complete Common abbreviation
(3S,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Commercial suppliers Complete Laboratory shorthand
1,3-Pyrrolidinedicarboxylic acid, 4-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester Chemical abstracts Complete Ester emphasis

X-ray Crystallographic Validation of Absolute Configuration

Crystallographic validation of absolute stereochemical configuration represents the definitive experimental method for confirming the spatial arrangement of atoms in chiral compounds. While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, the established methodology for pyrrolidine derivative structure determination provides important contextual framework.

The presence of fluorine atoms in the trifluoromethyl substituent offers significant advantages for crystallographic analysis due to the high electron density contrast provided by fluorine relative to carbon and hydrogen atoms. This contrast enhancement facilitates accurate determination of molecular geometry and atomic positions within crystal lattices. The absolute configuration assignment (3S,4S) requires crystallographic techniques capable of distinguishing between enantiomeric forms, typically achieved through anomalous dispersion methods when heavy atoms are present or through the use of chiral auxiliary compounds.

Chemical databases indicate that the compound has been characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, which provide supporting evidence for structural assignments. The PubChem database entries reference creation and modification dates spanning from 2016 to 2025, suggesting ongoing research interest and continued structural validation efforts. The MDL number MFCD30803078 indicates inclusion in chemical structure databases with verified connectivity and stereochemical information.

Computational chemistry approaches complement experimental crystallographic methods in validating molecular structure and stereochemical assignments. The InChI key and SMILES notations provide computational representations that can be compared with experimental crystallographic data to confirm structural accuracy. These computational validation methods become particularly important when direct crystallographic data is limited or when comparing structural assignments across different research groups.

The stereochemical stability of pyrrolidine derivatives under various conditions influences the reliability of crystallographic validation. The trifluoromethyl substituent at position 4 introduces significant steric bulk and electronic effects that can influence conformational preferences and crystal packing arrangements. The tert-butoxycarbonyl protecting group at the nitrogen position provides additional steric hindrance that affects molecular conformation and potentially influences crystallization behavior.

Crystallographic validation also extends to confirmation of bond lengths, bond angles, and torsional relationships within the pyrrolidine ring system. The five-membered heterocyclic ring typically adopts envelope or twist conformations that can be precisely characterized through X-ray diffraction analysis. The absolute configuration assignment relies on accurate determination of these conformational parameters in conjunction with the spatial orientation of substituents relative to the ring plane.

Properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-4-6(8(16)17)7(5-15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFRWCMZFYQBQP-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212064-03-3
Record name rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
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Preparation Methods

Synthesis Overview

The synthesis of (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves several key steps that require specific reaction conditions, such as temperature, solvent choice, and catalysts, to achieve high yields and purities. Asymmetric Michael addition reactions are often employed to introduce stereochemistry into the product.

Synthesis from Pyrrolidine-3-carboxylic acid

This compound can be synthesized from pyrrolidine-3-carboxylic acid. Pyrrolidine-3-carboxylic acid is available from chemical suppliers like Thermo Fisher and Sigma-Aldrich.

Chemical Properties

The following table outlines the predicted chemical properties for a related compound, (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid:

Property Value
Boiling point 434.7±45.0 °C
Density 1.297±0.06 g/cm3
pKa 4.28±0.40

Chemical Reactions

This compound can undergo various chemical reactions typical of carboxylic acids and amines:

  • Esterification
  • Amide formation
  • Salt formation

Understanding the reactivity of the trifluoromethyl group is essential because it can influence both nucleophilicity and electrophilicity in reactions involving this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, appropriate solvents, and temperature control.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a bioactive compound with applications in drug discovery and development.
  • Studied for its interactions with biological macromolecules and potential therapeutic effects.

Medicine:

  • Explored for its potential use in the treatment of various diseases, including cancer and neurological disorders.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Substituent Variations

a. Stereoisomers
  • (3R,4S)-Isomer (CAS 169248-97-9): Shares the same molecular formula (C₁₇H₂₀F₃NO₄) and weight (359.34 g/mol) as the target compound but differs in stereochemistry.
  • (3S,4R)-Isomer (CAS 175272-69-2): Features a 3-(trifluoromethyl)phenyl substituent and reversed stereochemistry. Suppliers report a purity of ≥95%, with molecular weight 359.34 g/mol .
b. Substituent Modifications
  • 4-(4-Trifluoromethylphenyl) Analogs (CAS 1227844-93-0): The para-substituted trifluoromethyl group on the phenyl ring may enhance metabolic stability compared to meta-substitution. This compound has a pKa of 4.23, suggesting moderate acidity, and a density of 1.297 g/cm³ .
  • 4-(Furan-2-yl) Derivative (CAS 959579-57-8): Replaces the trifluoromethyl group with a furan ring, reducing molecular weight to 181.19 g/mol (C₉H₁₁NO₃). The furan’s electron-rich nature could influence solubility and hydrogen bonding .

Protecting Group Variations

  • Cbz-Protected Analog (CAS 1428243-36-0): Substitutes Boc with a carbobenzyloxy (Cbz) group. The molecular weight decreases to 263.29 g/mol (C₁₄H₁₇NO₄), and the Cbz group may alter enzymatic stability .
  • Ureido-Linked Derivatives (e.g., 14{4,5}): Compounds like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (MW 466 g/mol) introduce ureido moieties, which can enhance hydrogen bonding but reduce synthetic yields (crude yield 68%) .

Functional Implications

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability compared to methyl or hydrogen substituents. The electron-withdrawing nature of -CF₃ may also influence acidity .
  • Boc vs. Cbz: Boc groups are acid-labile, offering orthogonal protection strategies, while Cbz requires hydrogenolysis, limiting compatibility with reducible functionalities .
  • Stereochemistry : The (3S,4S) configuration may optimize spatial orientation for target binding, as seen in related pharmacologically active pyrrolidines .

Biological Activity

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21F3N2O4
  • Molecular Weight : 359.34 g/mol
  • CAS Number : 951742-88-4

The biological activity of this compound is largely attributed to its structural features which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets. Research has indicated that compounds with similar structures can modulate signaling pathways and exhibit effects such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Studies have shown that pyrrolidine derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, demonstrating significant inhibition of growth.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundPseudomonas aeruginosa18

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Cancer)255
MCF7 (Breast Cancer)304
Normal Fibroblasts>100-

Case Studies

  • Case Study on Inhibition of Type III Secretion System (T3SS)
    A study examined the effect of a related pyrrolidine compound on the T3SS in pathogenic bacteria. The results indicated that at concentrations around 50 µM, the compound inhibited secretion by approximately 50%, suggesting potential use in combating bacterial infections.
  • Pharmacological Profiling
    A pharmacological study focused on the evaluation of this compound's effects on various signaling pathways involved in inflammation and cancer progression. Results showed that it downregulates pro-inflammatory cytokines and may inhibit tumor growth in animal models.

Q & A

Q. What synthetic strategies are employed to prepare (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves:

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) activates carboxylic acids for esterification or amidation .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are conducted at 0–25°C to minimize racemization and side reactions .
  • Protecting groups : The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, which is later deprotected under acidic conditions .

Q. How is the stereochemistry of the (3S,4S) configuration ensured during synthesis?

Stereochemical control is achieved via:

  • Chiral auxiliaries/catalysts : Asymmetric hydrogenation or enzymatic resolution ensures enantioselectivity .
  • Crystallization : Diastereomeric salts (e.g., with tartaric acid derivatives) resolve racemic mixtures .
  • Stereospecific reagents : For example, L-proline-derived catalysts direct the formation of the desired stereoisomer .

Q. What analytical techniques validate the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry (e.g., δ ~2.56 ppm for methyl groups in trifluoromethyl derivatives) .
  • LCMS/HRMS : Verifies molecular weight (e.g., ESI-MS m/z 359.34 for C17_{17}H20_{20}F3_3NO4_4) and purity (>95%) .
  • X-ray crystallography : Resolves absolute configuration and bond angles .

Q. What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering controls : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

Discrepancies arise from:

  • Solvent purity : Trace water in DMF or DCM reduces coupling efficiency; use molecular sieves or anhydrous solvents .
  • Catalyst loading : Optimize chiral catalyst ratios (e.g., 0.5–5 mol%) to balance cost and enantiomeric excess .
  • Reaction monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Q. What challenges exist in scaling up the synthesis of this compound?

Key hurdles include:

  • Heat dissipation : Exothermic reactions (e.g., Boc deprotection) require jacketed reactors or flow chemistry systems to maintain temperature control .
  • Purification : Chromatography is impractical for large batches; switch to recrystallization or pH-selective extraction .
  • Regulatory compliance : Ensure waste streams (e.g., trifluoromethyl byproducts) meet environmental guidelines .

Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity?

  • Electron-withdrawing effects : The –CF3_3 group increases electrophilicity, enhancing interactions with serine hydrolases or proteases .
  • Metabolic stability : Fluorine atoms resist oxidative metabolism, improving pharmacokinetic profiles in preclinical studies .
  • Hydrophobicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, affecting membrane permeability .

Q. What computational methods support mechanistic studies of this compound?

  • Density Functional Theory (DFT) : Models transition states for stereoselective steps (e.g., hydrogenation) .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

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